molecular formula C13H26N2O3S B3019781 N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 2034239-69-3

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No.: B3019781
CAS No.: 2034239-69-3
M. Wt: 290.42
InChI Key: RRDWYRIHAVWWGY-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a tetrahydropyran moiety and an ethanesulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide, also known as N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]ethanesulfonamide, is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that plays a key role in the regulation of pain, mood, and stress responses in the body .

Mode of Action

This compound acts as a selective antagonist at the KOR . An antagonist is a substance that blocks or inhibits the physiological action of another, in this case, the action of κ-opioid peptides at the KOR . This results in a decrease in the activity of the KOR, which can have various effects depending on the physiological context .

Biochemical Pathways

Given its role as a kor antagonist, it likely impacts pathways related to pain perception, mood regulation, and stress response .

Pharmacokinetics

The compound has been reported to have good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . This suggests that it is well-absorbed in the body, is distributed to the necessary tissues, is metabolized efficiently, is excreted appropriately, and has a suitable toxicity profile . These properties are crucial for the compound’s bioavailability, or the extent to which it can enter circulation and exert an effect .

Result of Action

In animal studies, oral administration of the compound has shown potent effects in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia . This suggests that the compound may have potential therapeutic effects in conditions related to the KOR, such as pain, depression, anxiety, and substance abuse disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrahydropyran Moiety: This step involves the addition of the tetrahydropyran group to the piperidine ring, often through nucleophilic substitution reactions.

    Attachment of the Ethanesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or tetrahydropyran moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine
  • N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Uniqueness

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3S/c1-2-19(16,17)14-11-12-3-7-15(8-4-12)13-5-9-18-10-6-13/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDWYRIHAVWWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CCN(CC1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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